Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-phenylmethanamine. This nomenclature reflects the compound's tertiary amine structure, where the nitrogen atom serves as the central connecting point for three distinct substituents: a benzyl group (phenylmethyl), a methyl group, and a 5-methylfuran-2-ylmethyl moiety.
The structural identification of this compound reveals a complex three-dimensional arrangement characterized by multiple rotational degrees of freedom. The molecule contains several key structural elements that define its chemical behavior and potential applications. The benzyl group provides aromatic stabilization and lipophilic character, while the 5-methylfuran ring contributes heterocyclic functionality and potential coordination sites for metal catalysis applications.
| Structural Parameter | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₁₄H₁₇NO | Mass Spectrometry |
| Molecular Weight | 215.29 g/mol | Calculated |
| SMILES Notation | CC1=CC=C(O1)CN(C)CC2=CC=CC=C2 | Computational |
| InChI Key | PLXKOSIEYNAHBU-UHFFFAOYSA-N | International Chemical Identifier |
| Topological Polar Surface Area | 16.38 Ų | Computational Prediction |
| LogP (Partition Coefficient) | 3.22 | Predictive Modeling |
The three-dimensional conformation of this compound exhibits conformational flexibility due to the presence of multiple single bonds allowing rotation around the carbon-nitrogen bonds. Computational studies suggest that the most stable conformations involve specific arrangements that minimize steric hindrance between the bulky benzyl and methylfuran substituents while maximizing favorable intramolecular interactions.
The furan ring system within the molecule adopts a planar configuration typical of aromatic heterocycles, with the oxygen atom contributing to the electron-rich character of the five-membered ring. The methyl substituent at the 5-position of the furan ring influences both the electronic properties and the steric environment around the heterocycle, potentially affecting reactivity patterns and binding interactions in catalytic applications.
Historical Context of Furan-Containing Amine Derivatives
The development of furan-containing amine derivatives represents a significant evolution in heterocyclic chemistry, with roots tracing back to the early exploration of furanic compounds derived from agricultural waste materials. Furfural, the parent compound from which many furan derivatives are synthesized, was first isolated from agricultural residues in the nineteenth century, establishing the foundation for what would become a major class of bio-renewable chemicals.
The historical progression of furan-amine chemistry gained momentum during the mid-twentieth century when researchers began recognizing the unique properties conferred by the combination of furan heterocycles with amine functionalities. Early investigations focused on simple furfurylamine derivatives, which were synthesized through reductive amination processes involving furfural and various nitrogen sources. These pioneering studies established fundamental synthetic methodologies that would later be adapted for more complex derivatives such as this compound.
The emergence of green chemistry principles in the late twentieth century provided renewed impetus for furan-containing amine research. Scientists recognized that furan derivatives could serve as sustainable alternatives to petroleum-based aromatics, leading to intensive investigation of their synthesis, properties, and applications. This period witnessed the development of sophisticated synthetic routes for complex furan-amine structures, including multi-substituted derivatives that combined furan rings with various amine functionalities.
Recent decades have seen remarkable advances in the biocatalytic synthesis of furan-containing amines, with the development of robust transaminase systems capable of converting furanaldehydes directly to their corresponding amines under mild conditions. These biocatalytic approaches have opened new possibilities for the sustainable production of complex furan-amine derivatives, including sophisticated tertiary amines such as this compound.
The pharmaceutical industry's growing interest in furan-containing compounds has further accelerated research in this area. Studies have demonstrated that furan derivatives possess diverse biological activities, including antimicrobial, antifungal, and central nervous system effects. This biological activity profile has motivated the synthesis of increasingly complex furan-amine derivatives designed to exploit specific structure-activity relationships for therapeutic applications.
Significance in Organocatalysis and Medicinal Chemistry
The significance of this compound in organocatalysis stems from its unique structural features that enable multiple modes of catalytic activation. The tertiary amine functionality provides basic character suitable for proton abstraction and nucleophilic activation, while the furan ring offers potential coordination sites for metal-based catalytic systems. This dual functionality positions the compound as a valuable catalyst or catalyst precursor in asymmetric synthesis applications.
Recent advances in asymmetric organocatalysis have highlighted the importance of nitrogen-containing heterocycles in achieving high levels of stereochemical control. The benzyl substituent in this compound provides steric bulk that can influence the approach of substrates to catalytic sites, potentially leading to enhanced enantioselectivity in asymmetric transformations. The methyl group on the nitrogen atom serves to fine-tune the electronic properties of the amine center, affecting both basicity and nucleophilicity.
The furan ring system contributes additional complexity to the catalytic profile of this compound. Furan derivatives have been shown to participate in various catalytic processes, including dienamine catalysis and metal coordination chemistry. The electron-rich nature of the furan ring can stabilize positive charge development during catalytic cycles, while the oxygen atom provides potential coordination sites for metal catalysts in dual catalytic systems.
| Catalytic Application | Mechanism Type | Key Structural Feature | Expected Performance |
|---|---|---|---|
| Asymmetric Aldol Reactions | Enamine Catalysis | Tertiary Amine Center | High Stereoselectivity |
| Michael Additions | Iminium Catalysis | Benzyl Steric Environment | Enhanced Regioselectivity |
| Metal Coordination | Ligand Binding | Furan Oxygen Atom | Improved Catalyst Stability |
| Hydrogen Bonding Catalysis | Non-covalent Activation | Secondary Interactions | Substrate Pre-organization |
In medicinal chemistry applications, this compound represents a sophisticated building block for pharmaceutical synthesis. The compound's structural complexity allows for multiple points of derivatization, enabling the construction of diverse molecular libraries for drug discovery applications. The furan ring system has been associated with various biological activities, including antimicrobial and anti-inflammatory effects, making it an attractive scaffold for pharmaceutical development.
The pharmaceutical significance of this compound extends to its potential role in the synthesis of complex natural products and bioactive molecules. Recent synthetic methodologies have demonstrated the utility of furan-containing amines in multi-step synthetic sequences leading to pharmaceutically relevant targets. The benzyl group provides additional opportunities for structural modification through aromatic substitution reactions, allowing for the systematic exploration of structure-activity relationships.
Properties
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-12-8-9-14(16-12)11-15(2)10-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXKOSIEYNAHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 5-methylfurfural in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol or methanol under mild conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Nitrogen
The tertiary amine exhibits limited nucleophilicity due to steric hindrance but can participate in specialized reactions:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Quaternary Salt Formation | Reaction with methyl iodide (CH₃I) in ethanol | Quaternary ammonium iodide | Requires prolonged heating |
| Oxidation to N-Oxide | Hydrogen peroxide (H₂O₂) in acetic acid | Corresponding N-oxide | Limited by steric bulk; moderate yields |
The methyl and benzyl groups reduce accessibility to the nitrogen lone pair, making these reactions slower compared to primary or secondary amines .
Reactivity of the Furan Moiety
The 5-methylfuran ring undergoes electrophilic substitution, with the methyl group directing incoming electrophiles to the 3- and 4-positions:
| Reaction Type | Conditions | Product | Catalyst/Reagent |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0–5°C | 3-Nitro-5-methylfuran derivative | Sulfuric acid (acidic medium) |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C in ethanol | Tetrahydrofuran derivative | Complete saturation of the furan ring |
The electron-rich furan ring also participates in Diels-Alder reactions, though the methyl group slightly deactivates the diene.
Catalytic Coupling and Alkylation
The compound can act as a substrate in transition-metal-catalyzed reactions:
Chan-Lam Coupling
Reaction with aryl boronic esters under Cu(II) catalysis forms C–N bonds :
textThis compound + Aryl boronic ester → N-arylalkylamine derivative
Conditions : Cu(OAc)₂, base (Cs₂CO₃), room temperature .
Borrowing Hydrogen Alkylation
Using Mn(I) pincer catalysts, the amine reacts with primary alcohols to form higher-order amines :
textR-OH + C₁₄H₁₇NO → R-C₁₄H₁₶NO + H₂O
Conditions : Mn(I) catalyst (0.2 mol%), Cs₂CO₃, methanol, 100°C .
Reductive and Oxidative Transformations
The furan ring’s sensitivity to strong oxidants limits the utility of oxidative pathways.
Stability and Reaction Challenges
Scientific Research Applications
Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine and related compounds:
Key Differences and Implications
In contrast, N-[(5-methylfuran-2-yl)methyl]cyclohexamine features a bulkier cyclohexyl group, which may hinder reactivity (evidenced by its 3% yield). The 5-methylfuran moiety differentiates the compound from non-methylated analogues (e.g., furfurylamine).
Synthetic Accessibility :
- Furfurylamine derivatives are often synthesized via biological amination, which is eco-friendly and efficient . However, the tertiary amine structure of the target compound may require multi-step alkylation or transition-metal-catalyzed reactions, which could be less efficient than Schiff base formation (e.g., L2, synthesized in 96% yield) .
Applications: Coordination Chemistry: While L4 and CFMP demonstrate the utility of furfurylamine derivatives as ligands, the target compound’s tertiary amine structure may limit its ability to form stable metal complexes compared to bidentate ligands like L4. Pharmaceutical Potential: The benzyl group could enhance lipophilicity, improving cell membrane permeability compared to simpler amines like furfurylamine.
Research Findings and Trends
- Biological Amination : Evidence highlights the shift toward sustainable synthesis routes for furfurylamine derivatives, which could extend to the target compound .
- Steric and Electronic Tuning : Methylation on the furan ring (as in 5-methylfurfurylamine) improves thermal stability and reactivity, a feature likely beneficial in the target compound’s applications .
Biological Activity
Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 201.26 g/mol
- CAS Number : 877303-84-9
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily in the areas of antimicrobial and anticancer properties. The following sections provide detailed insights into these activities.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties against a range of pathogens. A study conducted by Benchchem highlighted its effectiveness in inhibiting bacterial growth, suggesting its potential as a therapeutic agent in treating infections.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
2. Anticancer Properties
The compound's anticancer effects have been investigated in several studies. Research indicates that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation.
Case Study:
A recent study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase-dependent pathways leading to programmed cell death.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors.
Target Pathways
- Signal Transduction Pathways : The compound may influence pathways related to inflammation and cancer progression.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic processes, which could contribute to its therapeutic effects.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed after administration.
- Metabolism : Primarily metabolized via oxidation and conjugation reactions.
- Excretion : Excreted mainly through urine.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Properties |
|---|---|
| Benzylamine | Basic amine; limited biological activity |
| 5-Methylfurfural | Furan derivative; used in food industry |
| N-Methylbenzylamine | Exhibits some neuroprotective effects |
Q & A
Q. Critical Parameters :
- Solvent Choice : DMF enhances nucleophilicity but may require post-reaction neutralization (e.g., HCl wash) to isolate the amine .
- Temperature : Reactions at 60–80°C improve kinetics but risk side reactions (e.g., over-alkylation).
- Purification : Vacuum filtration or column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the product .
Q. Example Yield Optimization Table :
| Condition | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Alkylation (Stepwise) | DMF | 70 | None | 65 |
| Reductive Amination | MeOH | 25 | NaBH₃CN | 72 |
How is this compound characterized, and what analytical discrepancies might arise?
Basic Question
Methodological Answer:
Key Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl CH₂ at δ 3.8–4.2 ppm, furan protons at δ 6.1–6.4 ppm).
- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ expected).
- FT-IR : Detect N-H stretches (3300–3500 cm⁻¹) and furan C-O-C (1250 cm⁻¹).
Q. Common Discrepancies :
- Impurity Peaks : Unreacted alkyl halides or secondary amines may appear in NMR. Use preparative HPLC for isolation .
- Solvent Residues : DMF or Et₂O traces in NMR require extended drying under vacuum .
How can reaction conditions be optimized to minimize byproducts in the synthesis?
Advanced Question
Methodological Answer:
Byproducts often arise from over-alkylation or oxidation. Mitigation strategies include:
- Controlled Stoichiometry : Use a 1:1.2 molar ratio of benzylamine to alkylating agent to limit di-alkylation .
- Inert Atmosphere : Conduct reactions under N₂ to prevent amine oxidation .
- Catalytic Additives : Add molecular sieves to absorb water in reductive amination, improving efficiency .
Case Study :
In a Pd-catalyzed amination (similar to ), substituting Et₂O with THF reduced byproduct formation by 18% due to better solubility of intermediates.
How do pH and temperature affect the stability of this compound?
Advanced Question
Methodological Answer:
- pH Stability :
- Thermal Stability :
Recommended Storage : Under N₂ at –20°C in amber vials to prevent photodegradation.
What strategies resolve contradictions in spectroscopic data for structural confirmation?
Advanced Question
Methodological Answer:
Contradictions between calculated and observed spectra often arise from:
Q. Example Workflow :
X-ray Crystallography : Resolve absolute configuration if crystals are obtainable.
Computational Modeling : Compare DFT-calculated IR/NMR spectra with experimental data .
How are impurities identified and quantified during scale-up synthesis?
Advanced Question
Methodological Answer:
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z corresponding to demethylated or oxidized products).
- QbD Approach : Use Design of Experiments (DoE) to correlate process variables (e.g., stirring rate, cooling time) with impurity levels .
Case Study :
In a scaled-up batch, residual (5-methylfuran-2-yl)methanol (0.8%) was traced to incomplete alkylation. Adjusting reaction time from 4h to 6h reduced it to <0.1% .
What catalytic systems enhance the enantioselective synthesis of derivatives?
Advanced Question
Methodological Answer:
Chiral catalysts like BINAP-Pd complexes or Jacobsen’s Mn-salen catalysts enable asymmetric alkylation. For example:
Q. Challenges :
- Furan ring electronic effects may reduce catalyst turnover. Pre-coordination with Lewis acids (e.g., Mg(OTf)₂) improves efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
